2-Azido-5-nitrofuran
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Overview
Description
2-Azido-5-nitrofuran is a chemical compound that belongs to the nitrofuran class, characterized by the presence of both azido and nitro functional groups attached to a furan ring. Nitrofurans are known for their broad-spectrum antimicrobial properties and have been used in various medical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative is then subjected to azidation using sodium azide in an appropriate solvent .
Industrial Production Methods: Industrial production of 2-Azido-5-nitrofuran follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Azido-5-nitrofuran undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming tetrazoles or other derivatives.
Cycloaddition: The azido group can undergo cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Reduction: Sodium dithionite in aqueous media.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cycloaddition: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using copper sulfate and sodium ascorbate.
Major Products:
Reduction: 2-Amino-5-nitrofuran.
Substitution: Various substituted tetrazoles.
Cycloaddition: 1,2,3-Triazoles.
Scientific Research Applications
2-Azido-5-nitrofuran has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: Employed in bioorthogonal labeling and functionalization of biomolecules.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Azido-5-nitrofuran involves the reduction of the nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates. These intermediates inhibit essential bacterial enzymes, disrupting DNA, RNA, and protein synthesis . The azido group can also participate in bioorthogonal reactions, enabling specific labeling and tracking of biomolecules .
Comparison with Similar Compounds
Nitrofurantoin: A nitrofuran antibiotic used to treat urinary tract infections.
Nitrofurazone: Used as a topical antibacterial agent.
Furazolidone: Employed in the treatment of bacterial diarrhea and Helicobacter pylori infections.
Uniqueness: 2-Azido-5-nitrofuran is unique due to the presence of both azido and nitro groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo cycloaddition reactions makes it particularly valuable in click chemistry and bioorthogonal labeling .
Properties
CAS No. |
87997-15-7 |
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Molecular Formula |
C4H2N4O3 |
Molecular Weight |
154.08 g/mol |
IUPAC Name |
2-azido-5-nitrofuran |
InChI |
InChI=1S/C4H2N4O3/c5-7-6-3-1-2-4(11-3)8(9)10/h1-2H |
InChI Key |
RSMWRCFIJHPXLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])N=[N+]=[N-] |
Origin of Product |
United States |
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